4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide

Catalog No.
S003058
CAS No.
146986-50-7
M.F
C14H21N3O
M. Wt
247.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-...

CAS Number

146986-50-7

Product Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

InChI

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1

InChI Key

IYOZTVGMEWJPKR-VOMCLLRMSA-N

SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

Synonyms

N-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide, Y 27632, Y 27632, (4(R)-trans)-isomer, Y 27632, (4(S)-trans)-isomer, Y 27632, (trans)-isomer, Y 27632, dihydrochloride, (4(R)-trans)-isomer, Y-27632, Y27632

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

Description

The exact mass of the compound Y-27632 dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Y-27632 dihydrochloride is a well-characterized and selective inhibitor of Rho-associated protein kinase (ROCK), a signaling molecule involved in various cellular processes []. Due to its ability to modulate these processes, Y-27632 dihydrochloride finds application in diverse scientific research areas. Here's a breakdown of some key applications:

Stem Cell Research

  • Enhancing Stem Cell Survival: Y-27632 dihydrochloride has been shown to increase the survival rate of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) during cryopreservation []. This improved survival is crucial for maintaining the viability and functionality of these valuable cells for research purposes.

Cellular Reprogramming

  • Neuronal Reprogramming: Y-27632 dihydrochloride is used in combination with other chemicals to reprogram fibroblasts (mature skin cells) into functional neurons []. This technique holds promise for regenerative medicine and studying neurological disorders.

Organoid Development

  • Urothelial Organoid Growth: Y-27632 dihydrochloride is a component of growth media used to cultivate urothelial organoids, which are miniature, three-dimensional structures that mimic the function of the urinary tract lining []. These organoids can be used for drug testing and disease modeling.
  • Brain Organoid Generation: Protocols have been developed to utilize Y-27632 dihydrochloride in generating brain organoids from human iPSCs []. These brain organoids offer valuable tools for studying brain development and neurological diseases.

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide, commonly known as Y-27632, is a synthetic compound that acts as a selective inhibitor of Rho-associated protein kinase (ROCK). This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyridine moiety, and an aminoethyl group. The molecular formula of Y-27632 is C₁₄H₂₁N₃O, with a molecular weight of approximately 247.34 g/mol .

  • Y-27632 dihydrochloride inhibits the activity of ROCK enzymes, which play a role in regulating the cytoskeleton, a network of fibers inside cells that provides structure and facilitates various cellular processes [, ].
  • By inhibiting ROCK, Y-27632 dihydrochloride can influence cell adhesion, migration, and differentiation [, ].
  • Safety Data Sheets (SDS) provided by suppliers should be consulted for specific information on hazards associated with Y-27632 dihydrochloride, including handling, storage, and disposal procedures [, , ].
  • As with any research chemical, proper laboratory practices and safety protocols should be followed when working with Y-27632 dihydrochloride [, , ].

Y-27632 primarily functions through its inhibition of Rho-associated protein kinase, which plays a crucial role in various cellular processes such as smooth muscle contraction, cytoskeletal organization, and cell motility. The compound interacts with the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets that are involved in these processes. This inhibition leads to effects such as smooth muscle relaxation and modulation of cell adhesion and migration .

The biological activity of Y-27632 is significant in both pharmacological and physiological contexts. It has been shown to:

  • Inhibit calcium sensitization in vascular smooth muscle cells, promoting relaxation .
  • Affect platelet function by modulating signaling pathways that regulate platelet aggregation and activation .
  • Exhibit anti-invasive properties in cancer cells by interfering with signaling pathways associated with cell migration and proliferation .

Y-27632 has also been studied for its potential neuroprotective effects and its role in promoting stem cell survival and proliferation .

The synthesis of Y-27632 involves several key steps:

  • Formation of the Cyclohexane Core: The cyclohexane ring is typically synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyridine Moiety: A pyridine ring is introduced via nucleophilic substitution or coupling reactions with pyridine derivatives.
  • Amine Functionalization: The aminoethyl group is added using reductive amination or similar methods to achieve the final structure.

Y-27632 is widely utilized in research and clinical settings for various applications:

  • Cardiovascular Research: As a ROCK inhibitor, it is used to study vascular smooth muscle function and its implications in hypertension and other cardiovascular diseases.
  • Cancer Research: Its ability to inhibit cell migration makes it a valuable tool for investigating metastasis and tumor invasion mechanisms.
  • Stem Cell Biology: Y-27632 is employed to enhance the survival and proliferation of stem cells in culture, facilitating studies on cell differentiation and regenerative medicine .

Studies have demonstrated that Y-27632 interacts with several proteins involved in cellular signaling pathways. For instance:

  • It inhibits the phosphorylation of myosin light chain, which is critical for muscle contraction.
  • It modulates the activity of proteins involved in cytoskeletal dynamics, influencing cell shape and movement.
  • Interaction with platelet signaling pathways has been shown to prevent excessive aggregation under certain conditions, highlighting its potential therapeutic use in thrombotic disorders .

Y-27632 shares structural similarities with several other compounds that also target Rho-associated protein kinase or related pathways. Here are some notable examples:

Compound NameChemical StructureUnique Features
H1152C₁₄H₁₈N₄OA more potent ROCK inhibitor compared to Y-27632; used in cancer therapy.
GSK269962AC₁₅H₁₉N₃O₂Selective for ROCK II; explored for its anti-cancer properties.
FasudilC₁₂H₁₅N₃OApproved for treating cerebral vasospasm; broader action on other kinases.

Y-27632 stands out due to its selectivity for ROCK I and II, making it particularly useful in studies focused on vascular biology and cellular motility without broadly affecting other kinases .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

247.168462302 g/mol

Monoisotopic Mass

247.168462302 g/mol

Heavy Atom Count

18

UNII

0X370ROP6H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antihypertensive Agents

Pictograms

Irritant

Irritant

Other CAS

146986-50-7

Wikipedia

Y-27632

Dates

Modify: 2023-09-13

[1]. Uehata M, et al. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 1997, 389(6654), 990-994.
[2]. Inan, S. Y.; Bueyuekafsar, K. Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. British Journal of Pharmacology (2008), 155(1), 44-51.
[3]. Xue ZW, et al. Rho-associated coiled kinase inhibitor Y-27632 promotes neuronal-like differentiation of adult human adipose tissue-derived stem cells.Chin Med J (Engl). 2012 Sep;125(18):3332-5.
[4]. Sharma R, et al. ROCK inhibitor Y-27632 enhances the survivability of dissociated buffalo (Bubalus bubalis) embryonic stem cell-like cells.Reprod Fertil Dev. 2012 May 3.
[5]. Lemeshchenko VV, et al. [Y-27632 induces calcium-independent glutamate release in rat brain synaptosomes by the mechanism which is distinct from exocytosis].Biofizika. 2012 May-Jun;57(3):454-9.

Explore Compound Types